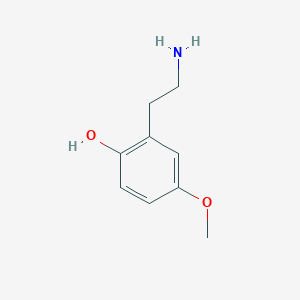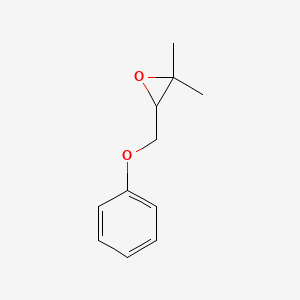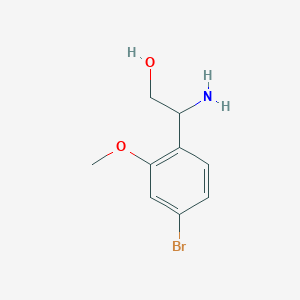
(3-Amino-2-methylpropyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3-amino-2-methylpropyl chain. Boronic acids are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to yield the target product .
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to produce boronic acids .
化学反应分析
Types of Reactions: (3-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Coupled organic products, such as biaryl compounds.
科学研究应用
(3-Amino-2-methylpropyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (3-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can also participate in Suzuki-Miyaura coupling reactions, where it transfers its organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
相似化合物的比较
(2-Methylpropyl)boronic acid: Similar structure but lacks the amino group.
Phenylboronic acid: Contains a phenyl group instead of the 3-amino-2-methylpropyl chain.
4-Carboxy-2-nitrophenyl boronic acid: Contains additional functional groups that provide different reactivity.
Uniqueness: (3-Amino-2-methylpropyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs .
属性
分子式 |
C4H12BNO2 |
|---|---|
分子量 |
116.96 g/mol |
IUPAC 名称 |
(3-amino-2-methylpropyl)boronic acid |
InChI |
InChI=1S/C4H12BNO2/c1-4(3-6)2-5(7)8/h4,7-8H,2-3,6H2,1H3 |
InChI 键 |
DZTWPWBBBQUWNI-UHFFFAOYSA-N |
规范 SMILES |
B(CC(C)CN)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)



![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)


![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
![Ethyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13556798.png)



![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
